3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine and fluorine-substituted phenoxy group attached to an azetidine ring, which is further linked to a carboxylic acid tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Phenoxy Group: The synthesis begins with the preparation of 4-bromo-3-fluorophenol, which is then reacted with an appropriate azetidine derivative.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different functionalized azetidine compounds.
Scientific Research Applications
3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenoxy group can enhance binding affinity and selectivity towards these targets. The azetidine ring provides a rigid framework that can influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorophenol: A precursor in the synthesis of the target compound.
tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate: Another compound with a similar phenoxy group but different functional groups.
(4-bromo-3-fluorophenoxy)(tert-butyl)dimethylsilane: A related compound with a dimethylsilane group.
Uniqueness
3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a bromine and fluorine-substituted phenoxy group with an azetidine ring and a carboxylic acid tert-butyl ester group. This unique structure imparts specific chemical and biological properties that can be leveraged in various research applications.
Properties
IUPAC Name |
tert-butyl 3-[(4-bromo-3-fluorophenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-11-4-5-12(16)13(17)6-11/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCZLJHHDFOBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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